HPK1-IN-2 (dihydrochloride)

Description

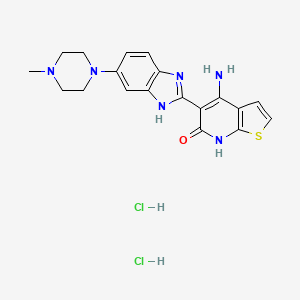

HPK1-IN-2 (dihydrochloride) is an orally active, potent inhibitor of hematopoietic progenitor kinase 1 (HPK1), a key regulator of T-cell signaling and immune response. It exhibits antitumor activity by targeting HPK1 (IC₅₀ < 0.05 µM) and additional kinase targets, including Lck (0.05–0.5 µM IC₅₀) and Flt3 (IC₅₀ < 0.05 µM) . Its molecular structure includes a thieno[2,3-b]pyridin-6(7H)-one core modified with a benzimidazole-piperazine moiety, contributing to its selectivity and potency. The dihydrochloride salt form enhances solubility and bioavailability, critical for oral administration . The compound is designated for research use (CAS: 2375595-72-3) and is provided in formulations such as 10 mM solutions for experimental studies .

Properties

Molecular Formula |

C19H22Cl2N6OS |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

4-amino-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-7H-thieno[2,3-b]pyridin-6-one;dihydrochloride |

InChI |

InChI=1S/C19H20N6OS.2ClH/c1-24-5-7-25(8-6-24)11-2-3-13-14(10-11)22-17(21-13)15-16(20)12-4-9-27-19(12)23-18(15)26;;/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26);2*1H |

InChI Key |

XESGZTINOLHKPH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(NC4=O)SC=C5)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of HPK1-IN-2 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and cost-effectiveness .

Chemical Reactions Analysis

HPK1-IN-2 (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated products .

Scientific Research Applications

HPK1-IN-2 (dihydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Researchers utilize it to investigate the role of HPK1 in cellular processes and immune responses.

Medicine: Its potential as an antitumor agent makes it a candidate for cancer therapy research. .

Industry: The compound is used in the development of new therapeutic agents and in drug discovery programs.

Mechanism of Action

HPK1-IN-2 (dihydrochloride) exerts its effects by inhibiting the activity of hematopoietic progenitor kinase-1 (HPK1). This inhibition disrupts the HPK1 signaling pathway, which is involved in the regulation of T-cell receptor and B-cell signaling . By blocking HPK1 activity, the compound enhances the immune response against tumors and prevents T-cell exhaustion . The molecular targets include HPK1, Lck, and Flt3 kinases, which are critical for immune cell function and tumor progression .

Comparison with Similar Compounds

Functional and Structural Comparisons

Pharmacological and Chemical Insights

- Potency and Selectivity : HPK1-IN-2’s sub-0.05 µM IC₅₀ for HPK1 and Flt3 underscores its high potency compared to other dihydrochloride salts, which lack kinase-targeting activity. For example, trientine dihydrochloride functions as a copper chelator, while putrescine dihydrochloride serves analytical roles .

- Salt Form Advantages : The dihydrochloride moiety improves aqueous solubility across compounds. For instance, HPK1-IN-2’s formulation as a 10 mM solution aligns with trends seen in standards like cadaverine dihydrochloride (1000 mg/L stock solutions) .

- Safety Profiles: Unlike HPK1-IN-2, which has demonstrated in vitro and in vivo antitumor activity, (2S)-2,5-diaminopentanamide dihydrochloride lacks thorough toxicological evaluation, highlighting variability in safety data among dihydrochloride compounds .

HPK1-IN-2 in Oncology Research

- Mechanistic Studies : HPK1-IN-2 inhibits T-cell exhaustion by blocking HPK1-mediated signaling, enhancing antitumor immune responses in preclinical models .

- Synergistic Potential: Its dual inhibition of Flt3 (associated with leukemias) suggests utility in combination therapies, though clinical data remain pending .

Broader Context of Dihydrochloride Salts

- Analytical Chemistry: Putrescine and cadaverine dihydrochlorides are critical for quantifying biogenic amines in food safety and diagnostics .

- Therapeutic Diversity : Trientine dihydrochloride exemplifies the repurposing of dihydrochloride salts beyond oncology, addressing metabolic disorders like Wilson’s disease .

Q & A

Q. What are the primary molecular targets of HPK1-IN-2 (dihydrochloride), and what are their respective inhibitory potencies (IC50 values)?

HPK1-IN-2 (dihydrochloride) is a multi-target inhibitor with potent activity against hematopoietic progenitor kinase 1 (HPK1), lymphocyte-specific protein tyrosine kinase (Lck), and FMS-like tyrosine kinase 3 (Flt3). Reported IC50 values are:

- HPK1 : <0.05 µM

- Lck : 0.05–0.5 µM

- Flt3 : <0.05 µM . Methodological Note: Confirm target selectivity via counter-screening against structurally related kinases (e.g., other Ste20 family kinases or Src-family kinases) to rule out off-target effects. Use orthogonal assays (e.g., cellular thermal shift assays) to validate binding .

Q. What in vitro models have been used to characterize HPK1-IN-2’s activity, and what key endpoints were measured?

In a-CD3-stimulated Jurkat E6.1 cells , HPK1-IN-2 inhibits phosphorylation of:

- SLP76 at Ser376 (IC50: 0.3–1 µM),

- ERK1/2 at T202/Y204 (IC50: >3 µM) . Methodological Note: Optimize stimulation conditions (e.g., antibody concentration, incubation time) to ensure robust phosphorylation signals. Include positive controls (e.g., HPK1/Lck inhibitors with known activity) to validate assay reproducibility .

Q. How should HPK1-IN-2 be stored to maintain stability, and what solvent systems are compatible?

- Powder : Store at -20°C for up to 3 years.

- Solubilized form : Store at -80°C for ≤1 year. Common solvents include DMSO for stock solutions and PBS for dilution in cellular assays. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do HPK1-IN-2’s multi-target effects (HPK1, Lck, Flt3) influence experimental design in tumor models?

HPK1-IN-2’s dual inhibition of HPK1 (immunomodulatory) and Flt3 (pro-oncogenic) may synergize to enhance antitumor efficacy. However, Lck inhibition could suppress T-cell activation, complicating immune response analyses. Methodological Note:

Q. How can researchers resolve discrepancies between in vitro IC50 values and cellular phosphorylation inhibition data?

Discrepancies (e.g., HPK1 IC50 <0.05 µM vs. SLP76 phosphorylation IC50 0.3–1 µM) may arise from:

Q. What pharmacokinetic parameters should be prioritized when optimizing in vivo dosing regimens for HPK1-IN-2?

In murine models, HPK1-IN-2 shows dose-dependent tumor growth inhibition:

- 75 mg/kg : 44% inhibition,

- 150 mg/kg : 64% inhibition (oral gavage, daily for 21 days) . Methodological Note:

- Monitor plasma half-life and bioavailability to align dosing frequency with drug clearance rates.

- Assess tissue penetration (e.g., tumor vs. spleen) via LC-MS/MS to ensure therapeutic exposure .

Q. How can researchers address variability in reported CAS numbers and molecular weights for HPK1-IN-2 (dihydrochloride)?

Discrepancies exist in public

- CAS No. : 2375595-72-3 ( ) vs. 2056122-11-1 ( ),

- Molecular weight : 453.39 ( ) vs. 380.47 ( ). Methodological Note:

- Validate compound identity via NMR and high-resolution mass spectrometry (HRMS) .

- Cross-reference supplier-provided certificates of analysis (COA) with peer-reviewed publications .

Data Interpretation and Contradiction Analysis

Q. What strategies are recommended for distinguishing HPK1-specific effects from off-target kinase inhibition?

Q. How should researchers handle conflicting data on Lck inhibition potency (IC50 0.05–0.5 µM vs. <0.5 µM)?

Variability may reflect assay conditions (e.g., ATP concentration, enzyme isoform). Methodological Note:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.